6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Description
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative characterized by a substituted phenyl ring at the 6-position of the pyridazinone core. The phenyl ring features a 3-amino and 4-chloro substitution, distinguishing it from other analogs with variations in substituent type and position.
The compound’s structural backbone aligns with intermediates used in synthesizing cardiotonic agents like levosimendan, where the dihydropyridazinone moiety is critical for calcium-sensitizing activity .
Properties
IUPAC Name |
3-(3-amino-4-chlorophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNZSKSDLQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557094 | |
| Record name | 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124939-47-5 | |
| Record name | 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition: Formation of 4-(4-Chlorophenyl)-3-methyl-4-oxobutyronitrile
The synthesis begins with a Michael addition between 4-chlorobenzaldehyde and crotononitrile in the presence of sodium cyanide (NaCN) in dimethylformamide (DMF) at room temperature. This reaction produces 4-(4-chlorophenyl)-3-methyl-4-oxobutyronitrile (compound 3) with high regioselectivity.
Reaction Conditions :
-
Solvent : DMF
-
Catalyst : Sodium cyanide (1.2 equiv)
-
Temperature : 25–30°C
-
Yield : ~90%
The reaction mechanism involves nucleophilic attack by the cyanide ion on the α,β-unsaturated nitrile, followed by protonation to stabilize the intermediate.
Hydrolysis to β-Keto Acid
Compound 3 is hydrolyzed using concentrated hydrochloric acid (HCl) under reflux to yield 4-(4-chlorophenyl)-3-methyl-4-oxobutyric acid (compound 4). This step converts the nitrile group into a carboxylic acid, facilitating subsequent cyclization.
Reaction Conditions :
-
Reagent : 6M HCl
-
Temperature : 100°C (reflux)
-
Duration : 4 hours
-
Yield : 85–90%
The acidic conditions promote the hydrolysis of the nitrile to a carboxylic acid while preserving the ketone functionality.
Nitration of the Aromatic Ring
The β-keto acid (compound 4) undergoes nitration using fuming nitric acid () at 0–5°C to introduce a nitro group at the meta position relative to the chlorine atom, yielding 4-chloro-3-nitro-β-keto acid (compound 5).
Reaction Conditions :
-
Nitrating Agent : Fuming (90%)
-
Temperature : 0–5°C (ice bath)
-
Duration : 2 hours
-
Yield : 75–80%
The nitration proceeds via electrophilic aromatic substitution, with the electron-withdrawing chlorine atom directing nitro group placement.
Cyclization with Hydrazine Hydrate
Compound 5 is treated with hydrazine hydrate () in acetic acid to form the dihydropyridazinone ring (compound 6). This step involves intramolecular cyclization, where the hydrazine reacts with the ketone and carboxylic acid groups.
Reaction Conditions :
-
Solvent : Acetic acid
-
Reagent : Hydrazine hydrate (1.1 equiv)
-
Temperature : 100°C
-
Duration : 4.5 hours
-
Yield : 95%
The reaction generates 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, confirmed by LC-MS ().
Reduction of Nitro to Amino Group
The nitro group in compound 6 is reduced to an amine using sodium hydrogen sulfide () in methanol, yielding the final product, this compound (compound 8).
Reaction Conditions :
-
Reducing Agent : Sodium hydrogen sulfide (30% aqueous solution)
-
Solvent : Methanol
-
Temperature : 65°C
-
Duration : 6 hours
-
Yield : 70–75%
The reduction proceeds via a two-electron transfer mechanism, converting the nitro group to an amine while maintaining the integrity of the dihydropyridazinone ring.
Characterization and Analytical Data
The final product is characterized by spectroscopic and chromatographic methods:
-
NMR (400 MHz, DMSO-d) : δ 10.5 (s, 1H, NH), 7.0–6.5 (m, 3H, aromatic), 3.3 (m, 1H, CH), 2.4–2.2 (m, 2H, CH), 1.0 (d, 3H, CH).
Alternative Synthetic Routes and Modifications
While the above method is the most documented, alternative approaches include:
-
Use of Different Reducing Agents : Catalytic hydrogenation (e.g., H/Pd-C) for nitro reduction, though this may require higher pressures and specialized equipment.
-
Variation in Cyclization Conditions : Substituting acetic acid with ethanol or toluene, though yields may decrease due to reduced solubility of intermediates.
Industrial-Scale Considerations
The patent literature highlights methods for large-scale production, emphasizing the importance of:
-
Wet Powder Isolation : Precipitating the final product as a wet powder to avoid decomposition during drying.
-
Solvent Recovery : Recycling acetic acid and methanol to reduce costs.
Challenges and Optimization Opportunities
Key challenges include:
-
Nitro Reduction Selectivity : Avoiding over-reduction or side reactions requires precise control of temperature and reagent stoichiometry.
-
Purification of intermediates : Column chromatography may be needed for intermediates with low crystallinity.
Optimization opportunities involve:
-
Flow Chemistry : Continuous-flow systems to enhance reaction control and scalability.
-
Green Solvents : Replacing DMF and acetic acid with biodegradable alternatives (e.g., cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
OR-1855
- Structure: (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
- Activity : Demonstrates calcium-sensitizing effects comparable to levosimendan metabolites, enhancing cardiac contractility without increasing oxygen demand. Unlike the target compound, the absence of a chloro group may reduce lipophilicity and alter tissue distribution .
DNMDP
- Structure: 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
- Activity: Selectively kills cancer cells via PDE3A modulation. The nitro and diethylamino groups enhance electron-withdrawing and bulky properties, critical for PDE3A binding. The target compound’s chloro and amino groups may favor different interaction profiles .
6-(4-Methylphenyl) Derivatives
- Activity: Exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX). The methyl group at the 4-position optimizes hydrophobic interactions with COX active sites, whereas the target compound’s 3-amino-4-chloro substitution could introduce polar interactions .
6-(4-Chloro-3-nitrophenyl) Derivatives
- Role: Intermediate in synthesizing anticancer agents. The nitro group facilitates further functionalization, while the chloro group enhances stability. The target compound’s amino group may confer nucleophilic reactivity distinct from nitro derivatives .
Structure-Activity Relationships (SAR)
- Substituent Position: Moving the amino group from the 4-position (OR-1855) to the 3-position (target compound) may alter hydrogen-bonding interactions with targets like PDE3A or calcium channels.
- Steric Effects: Bulky substituents (e.g., diethylamino in DNMDP) improve selectivity but may reduce bioavailability compared to the smaller chloro and amino groups .
Biological Activity
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing literature.
Chemical Structure and Synthesis
The compound features a pyridazinone ring with an amino group, a chlorine atom, and a methyl group. The synthesis typically involves the condensation of 3-amino-4-chlorobenzaldehyde with 3-methyl-4,5-dihydropyridazin-3(2H)-one under acidic conditions, followed by cyclization to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and chlorine substituents enhance its binding affinity to specific proteins or enzymes, potentially leading to:
- Enzyme inhibition : Modulating the activity of enzymes involved in metabolic pathways.
- Cellular disruption : Affecting cellular processes that may lead to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
The presence of the chlorophenyl group is believed to be crucial for its cytotoxic effects, as similar compounds lacking this group showed reduced activity .
Case Studies and Experimental Findings
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chlorophenol | Amino and chlorophenol groups | Moderate antibacterial |
| 3-Amino-4-chlorobenzoic acid | Carboxylic acid group | Weak anticancer |
| This compound | Pyridazinone core with amino and chloro groups | Strong anticancer |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Derivative | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 6-(4-thienoylaminophenyl) | 2-thenoyl chloride, benzene, 50°C, 6 hrs | 80% | M.P. 256-258°C |
| 4-benzylidene derivative | Ethanol, NaOEt, room temperature, 12 hrs | 55-70% | IR: 1685 cm⁻¹ (C=O) |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at 1670–1685 cm⁻¹ and NH/amine groups at 3200–3550 cm⁻¹ .
- ¹H NMR: Key signals include δ 2.60–3.20 ppm (CH₂ groups in dihydropyridazinone ring) and aromatic protons at δ 7.50–8.00 ppm .
- Melting Points: Used to assess purity (e.g., 218–220°C for salicyloyl derivative) .
Basic: How is the antihypertensive activity of this compound evaluated preclinically?
Methodological Answer:
- Tail-Cuff Method (Non-invasive): Measures blood pressure in rodent models. Compounds 4e and 4f showed significant activity (30–40% reduction vs. controls) .
- Isolated Artery Assays: Test vasorelaxation in rabbit pulmonary arteries; compare efficacy to Milrinone (PDE3 inhibitor) .
Advanced: How can structure-activity relationships (SAR) guide optimization for PDE3A inhibition?
Methodological Answer:
- Key Modifications:
- Computational Modeling: Use pharmacophore models (e.g., Catalyst software) to predict fit scores for vasodilatory activity .
Advanced: How to resolve contradictions in biological data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability and metabolite formation (e.g., OR-1896, an active metabolite with prolonged effects) .
- Dose-Response Curves: Compare potency in isolated tissues (EC₅₀) vs. whole-animal models. Adjust for protein binding or tissue penetration .
Advanced: What mechanistic insights explain its dual PDE3A/B inhibition and cytotoxicity in cancer?
Methodological Answer:
Q. Table 2: Key Mechanistic Findings
| Compound | Target | IC₅₀ (PDE3A) | Cancer Cell Selectivity |
|---|---|---|---|
| DNMDP | PDE3A/SLFN12 | 12 nM | SK-MEL-3 xenografts |
| KCA-1490 | PDE3A/PDE4 | 50 nM | Bronchodilatory/anti-inflammatory |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Gloves, lab coat, and goggles due to potential irritancy .
- Storage: In airtight containers, away from light/moisture, at 2–8°C .
- Spill Management: Neutralize with inert absorbents; avoid aqueous rinses .
Advanced: How to predict toxicological profiles using in silico models?
Methodological Answer:
- QSAR Tools: Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity risks from nitro/amine groups .
- Metabolite Identification: Screen for reactive intermediates (e.g., quinone imines) via cytochrome P450 docking studies .
Advanced: What formulation strategies improve solubility and bioavailability?
Methodological Answer:
- Salt Formation: Convert to hydrochlorides or tartrates for enhanced aqueous solubility .
- Prodrug Design: Esterify hydroxyl groups (e.g., acetoxy derivatives) to increase membrane permeability .
Advanced: How to leverage patent literature for novel target discovery?
Methodological Answer:
- Keyword Mining: Search terms like "PDE3A inhibitors" or "4,5-dihydropyridazinone derivatives" in patents (e.g., EP 3661933 for cancer applications) .
- Claim Analysis: Focus on structural claims (e.g., trifluoromethyl substitutions) to avoid prior art .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
